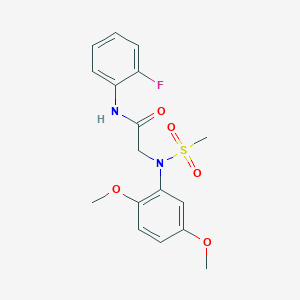

![molecular formula C24H23N3O2 B5134283 N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide, also known as BML-210, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammatory and immune responses.

Mecanismo De Acción

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. NF-κB is activated in response to various stimuli, including cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.

Biochemical and Physiological Effects:

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. It also inhibits the production of nitric oxide and prostaglandin E2, which are involved in the pathogenesis of inflammation. In addition, N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been shown to inhibit the activation of T cells and B cells, which play a crucial role in the immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is its specificity for NF-κB inhibition. Unlike other inhibitors of NF-κB, N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide does not affect the activity of other transcription factors, such as AP-1 and STAT. This makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes. However, one of the limitations of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Direcciones Futuras

There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have therapeutic applications in various diseases. Another area of research is the identification of biomarkers that could predict the response of patients to NF-κB inhibitors. Additionally, the role of NF-κB in aging and age-related diseases is an area of growing interest, and N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide could be a valuable tool for studying this process. Finally, the development of novel drug delivery systems for N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide could improve its solubility and bioavailability, making it more effective in clinical settings.

Conclusion:

In conclusion, N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potent inhibition of NF-κB. It has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders. N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide exerts its pharmacological effects by inhibiting the activity of NF-κB, resulting in the suppression of inflammation and immune responses. While N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has several advantages as a tool for studying NF-κB, it also has limitations, including its poor solubility in aqueous solutions. Future research on N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide could lead to the development of more potent and selective inhibitors of NF-κB, as well as the identification of biomarkers for predicting patient response to these inhibitors.

Métodos De Síntesis

The synthesis of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide involves the reaction of 2-methyl-3-(2-nitrophenyl)benzoic acid with 1,2-diaminobenzene in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with 4-propoxybenzoyl chloride to yield the final product. The purity of the compound is confirmed by HPLC and NMR spectroscopy.

Aplicaciones Científicas De Investigación

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, it has been found to be effective in reducing inflammation and suppressing the immune response in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Propiedades

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-3-15-29-18-13-11-17(12-14-18)24(28)27-20-10-6-7-19(16(20)2)23-25-21-8-4-5-9-22(21)26-23/h4-14H,3,15H2,1-2H3,(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJNMQOWUVJKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5134208.png)

![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5134215.png)

![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)

![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)

![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)

![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)

![N-(5-isoquinolinylmethyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5134281.png)

![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)

![N-[3-(benzoylamino)phenyl]-3-butoxybenzamide](/img/structure/B5134300.png)